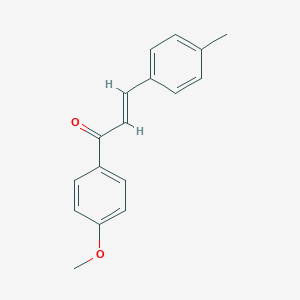
(2E)-1-(4-甲氧基苯基)-3-(4-甲基苯基)丙-2-烯-1-酮
描述
The compound "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one" is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential pharmacological properties, including antimicrobial activity .
Synthesis Analysis
The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction, which is an aldol condensation between an aldehyde and a ketone in the presence of a base. The papers provided do not directly describe the synthesis of "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but similar compounds have been synthesized and characterized using spectroscopic techniques such as FT-IR, UV-visible, and NMR, as well as mass spectrometry . These methods confirm the successful synthesis of the target compounds and provide detailed information about their molecular structures.
Molecular Structure Analysis
The molecular structure of chalcone derivatives is often elucidated using single-crystal X-ray diffraction techniques. For instance, a related compound crystallizes in the orthorhombic crystal system with specific unit cell parameters, and its molecular geometry has been calculated using density functional theory (DFT) . The molecular structure is stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Chalcones can undergo a variety of chemical reactions due to the reactive α,β-unsaturated ketone moiety. They can participate in cycloaddition reactions, Michael additions, and serve as precursors for the synthesis of other heterocyclic compounds. The papers do not provide specific reactions for "(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one," but the general reactivity of chalcones is well-documented in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of chalcones can be studied using both experimental and theoretical approaches. DFT calculations are often used to predict vibrational frequencies, molecular electrostatic potential, and frontier molecular orbital energies, which are then compared with experimental data from spectroscopic studies . These analyses provide insights into the electronic structure, reactivity, and stability of the compounds. Additionally, chalcones' solubility, melting points, and crystalline nature can be determined experimentally .
科学研究应用
抗菌活性: 该化合物的衍生物 (2E)-3-(2,6-二氯苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮因其抗菌特性而被研究。它对选定的病原体表现出中等的抗菌活性 (Sadgir、Dhonnar、Jagdale 和 Sawant,2020).
非线性光学性质: 研究了两种新型查耳酮衍生物的非线性光学性质,包括 (2E)-1-(蒽-9-基)-3-(4-甲氧基苯基)丙-2-烯-1-酮。它们表现出显着的三阶非线性光学性质,使其适用于光学限制行为和激光损伤阈值研究 (Mathew、Salian、Joe 和 Narayana,2019).
抗氧化活性: 该化合物的衍生物,如 (E)-1-(2-氨基-4,5-二甲氧基苯基)-3-(4-甲氧基苯基)丙-2-烯-1-酮,显示出有希望的抗氧化活性,表明在药物应用中的潜力 (Sulpizio、Roller、Giester 和 Rompel,2016).
潜在的抗病毒特性: 一项研究评估了 4'-乙酰基查耳酮,包括 N-(4[(2E)-3-(4-甲氧基苯基)-1-(苯基)丙-2-烯-1-酮]) 乙酰胺,它们与 SARS-CoV-2 中蛋白质靶标的潜在相互作用。研究结果表明,这些化合物可以抑制病毒与宿主细胞的相互作用 (Almeida-Neto 等,2020).
三阶非线性光学和光学限制性质: 研究了查耳酮衍生物,包括 (2E)-3-(4-甲氧基苯基)-1-(4-硝基苯基)丙-2-烯-1-酮,以了解其三阶非线性光学性质。这些发现与在可见光区域中开发用于光学限制应用的材料有关 (Maidur 和 Patil,2018).
属性
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-12-17(18)15-8-10-16(19-2)11-9-15/h3-12H,1-2H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTYRJCRRHXXQH-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101192635 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
CAS RN |
41564-65-2, 6552-71-2 | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41564-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC141835 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141835 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



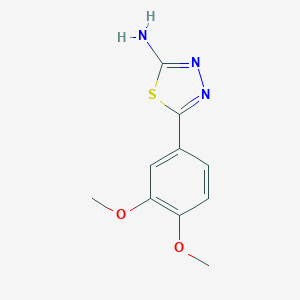
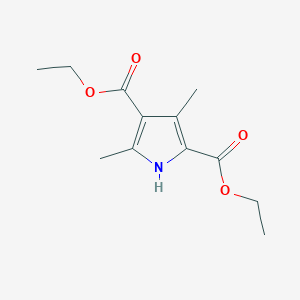
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
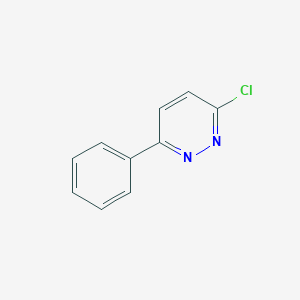
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)

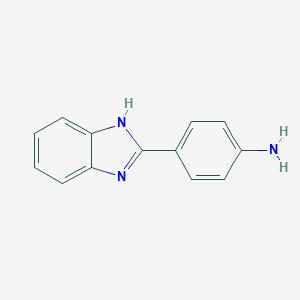
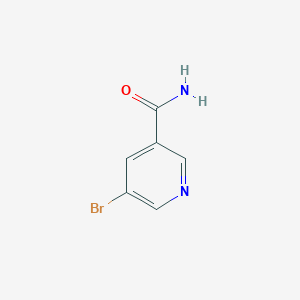
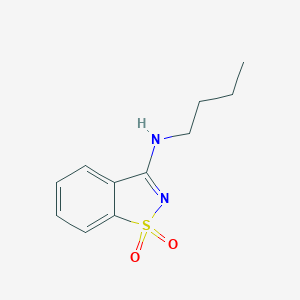

![6-Phenylimidazo[2,1-b]thiazole](/img/structure/B182960.png)
![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]thio]-](/img/structure/B182961.png)

![4-[(3-Bromophenyl)amino]-6,7-diethoxyquinazoline](/img/structure/B182964.png)